![molecular formula C14H18BNO3 B2566821 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-23-9](/img/structure/B2566821.png)
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description
“4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound. It contains a methoxy group (-OCH3), a nitrile group (-CN), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The presence of these functional groups suggests that this compound could be involved in various organic reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through reactions involving boronic acids or their derivatives .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzene ring (from the “benzonitrile” part of the name), to which the methoxy, nitrile, and boronic ester groups are attached .
Scientific Research Applications
Synthesis of Novel Copolymers
This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them useful in a variety of applications, including organic electronics and photonics.
Borylation of Alkylbenzenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, has been used for borylation at the benzylic C-H bond of alkylbenzenes . This reaction, catalyzed by palladium, forms pinacol benzyl boronate, a useful intermediate in organic synthesis.
Hydroboration of Alkynes and Alkenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used in the hydroboration of alkyl or aryl alkynes and alkenes . This reaction, catalyzed by transition metals, allows for the addition of boron to carbon-carbon multiple bonds, creating new organoboron compounds.
4. Preparation of Boronic Acids and Derivatives The compound is a derivative of boronic acid, and it can be used in the preparation of other boronic acids and their derivatives . Boronic acids are important reagents in organic synthesis, and they are used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions.
Pharmaceutical Intermediate
The compound is often used as an intermediate in the synthesis of pharmaceuticals . Its unique structure allows it to be incorporated into a variety of different drug molecules, potentially enhancing their effectiveness or altering their properties.
Material Science
In material science, the compound can be used in the synthesis of materials with unique properties . For example, it could be used to create polymers with specific optical or electronic properties, which could be used in devices such as organic light-emitting diodes (OLEDs) or solar cells.
properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-8-11(17-5)7-6-10(12)9-16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCSOGFODLAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
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